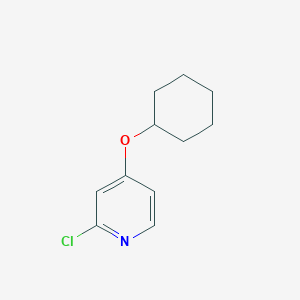

2-Chloro-4-(cyclohexyloxy)pyridine

カタログ番号 B2987068

CAS番号:

945988-45-4

分子量: 211.69

InChIキー: SBSLVJWNBABGPU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-Chloro-4-(cyclohexyloxy)pyridine, often involves the use of organolithium reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(cyclohexyloxy)pyridine can be analyzed using spectroscopic studies . The vibrational spectral analysis of similar compounds has been carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in various regions . The molecular structure and fundamental vibrational frequencies can be obtained from density functional theory (DFT) methods .Chemical Reactions Analysis

Chloropyridines, including 2-Chloro-4-(cyclohexyloxy)pyridine, are used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions to form pyridine derivatives with the second and fourth carbons replaced . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the C–P bond .Physical And Chemical Properties Analysis

2-Chloro-4-(cyclohexyloxy)pyridine has a molecular weight of 211.69 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Complex Formation and Photophysical Properties

- Cyclopalladation : The compound is used in the cyclopalladation process to create novel dimeric complexes. These complexes demonstrate unique photophysical properties, including intense absorption and fluorescence emission in solution, making them potentially useful in photonic applications (Mancilha et al., 2011).

Catalysis and Organic Synthesis

- Organocatalysis : In the field of organic synthesis, derivatives of the compound have been used as organocatalysts. For example, polystyrene-immobilized pyrrolidine derivatives demonstrate high efficiency and selectivity in asymmetric Michael addition reactions (Miao & Wang, 2008).

Metal Complexes and Inorganic Chemistry

- Metal Oxime Clusters : The compound contributes to the formation of high-nuclearity metal oxime clusters. For instance, it has been used to create a unique Ni(II)8Dy(III)8 cluster with an unprecedented metal topology (Papatriantafyllopoulou et al., 2010).

Medicinal Chemistry and Bioactive Molecules

- Medicinal Applications : Though specific applications in medicinal chemistry weren't directly found in the search, compounds structurally related to 2-Chloro-4-(cyclohexyloxy)pyridine are often investigated for their potential bioactive properties, suggesting a possible area of application.

Environmental and Agricultural Chemistry

- Controlled-Release Herbicides : The compound's derivatives have potential in the development of controlled-release herbicides. Research has shown that certain esters of the compound can release herbicides at controlled rates, indicating its utility in sustainable agriculture (Mehltretter et al., 1974).

Molecular Electronics and Materials Science

- Electrocatalysis : Derivatives of 2-Chloro-4-(cyclohexyloxy)pyridine have been employed in electrocatalytic processes, indicating their potential role in the development of new materials for molecular electronics (Inokuchi et al., 1994).

特性

IUPAC Name |

2-chloro-4-cyclohexyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLVJWNBABGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Using the method of Example 3, Step A, cyclohexanol (948 mg, 9.46 mmol), 60% sodium hydride in mineral oil (378 mg, 9.46 mmol), and 2-chloro-4-nitropyridine (1.50 g, 9.46 mmol) were reacted to provide 2-chloro-4-(cyclohexyloxy)pyridine (1.78 g, 89% yield) as an oil. 1H NMR (CDCl3) δ 8.15 (d; 1H), 6.80 (s, 1H), 6.71 (d, 1H), 4.32 (m, 1H), 1.94-1.99 (m, 2H), 1.79-1.85 (m, 2H), 1.26-1-62 (m, 6H).

[Compound]

Name

oil

Quantity

378 mg

Type

reactant

Reaction Step Three

Yield

89%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)